![molecular formula C19H22N2O B366751 [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol CAS No. 431995-88-9](/img/structure/B366751.png)
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol is a compound that has gained significant attention in the scientific research community. It is a benzimidazole derivative that has been found to have potential applications in a variety of fields, including medicine, materials science, and catalysis.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol involves the reaction of 1-(4-tert-butylbenzyl)-1H-benzimidazole with formaldehyde in the presence of a reducing agent to form the desired product.
Starting Materials
1-(4-tert-butylbenzyl)-1H-benzimidazole, formaldehyde, reducing agent
Reaction
Step 1: Dissolve 1-(4-tert-butylbenzyl)-1H-benzimidazole in a suitable solvent., Step 2: Add formaldehyde to the reaction mixture and stir for a period of time., Step 3: Add a reducing agent to the reaction mixture and stir for a period of time., Step 4: Isolate the desired product by filtration or other suitable means., Step 5: Purify the product by recrystallization or other suitable means.
科学的研究の応用
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol has shown potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. It has been found to inhibit the growth of cancer cells and reduce the production of amyloid beta, a protein associated with Alzheimer's disease. Additionally, it has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Furthermore, this compound has been explored for its potential applications in materials science and catalysis.
作用機序
The mechanism of action of [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol involves the inhibition of specific enzymes and proteins involved in disease processes. For example, it has been found to inhibit the activity of glycogen synthase kinase-3β, a protein that is overactive in Alzheimer's disease. Additionally, it has been shown to inhibit the activity of protein kinase CK2, an enzyme that is overactive in cancer cells.
生化学的および生理学的効果
[1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can cause cellular damage and contribute to disease processes. Additionally, it has been found to reduce inflammation and improve mitochondrial function, both of which are important for overall cellular health.
実験室実験の利点と制限
One advantage of using [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol in lab experiments is its high purity and stability. Additionally, it has been shown to have low toxicity, making it a safe compound to use in experiments. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its mechanisms of action and potential applications.
将来の方向性
There are several future directions for research on [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol. One area of interest is its potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative diseases. Additionally, it may have potential applications in cancer therapy and diabetes treatment. Furthermore, it may be explored for its potential applications in materials science and catalysis. Overall, [1-(4-tert-butylbenzyl)-1H-benzimidazol-2-yl]methanol is a compound with significant potential for a variety of scientific research applications.
特性
IUPAC Name |
[1-[(4-tert-butylphenyl)methyl]benzimidazol-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-19(2,3)15-10-8-14(9-11-15)12-21-17-7-5-4-6-16(17)20-18(21)13-22/h4-11,22H,12-13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOCHUHUERGLRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[(4-tert-butylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

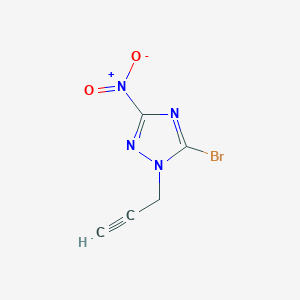
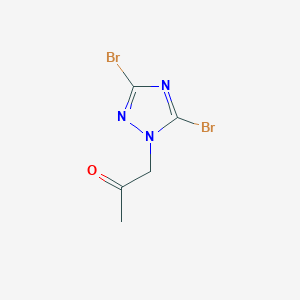
![2-{[3-(Methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-1,2-diphenylethanone](/img/structure/B366684.png)
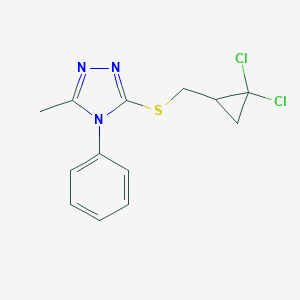
![2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B366688.png)
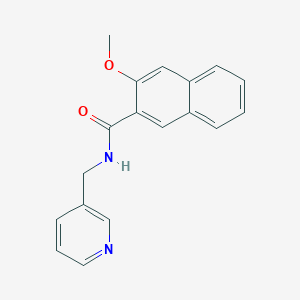
![2-fluoro-N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B366692.png)
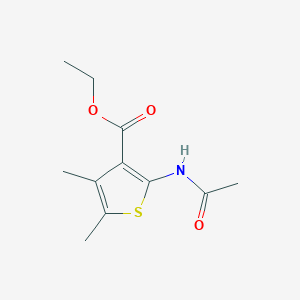
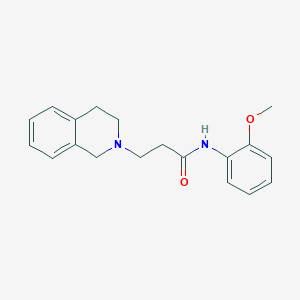
![3-[(1-Benzylbenzimidazol-2-yl)amino]propan-1-ol](/img/structure/B366742.png)
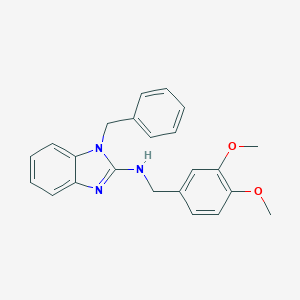
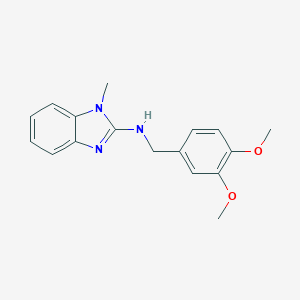
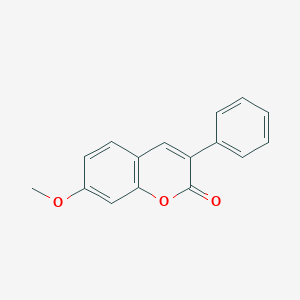
![N-[4-(dimethylamino)benzyl]-1-[2-(morpholin-4-yl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B366762.png)